molecular formula C₁₀H₁₈¹⁵NO₃ B1156660 Tempcarboxylate-15N

Tempcarboxylate-15N

Cat. No.: B1156660
M. Wt: 201.25
Attention: For research use only. Not for human or veterinary use.
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Description

Tempcarboxylate-15N is a nitrogen-15-labeled organic compound synthesized through a multi-step process involving palladium-catalyzed hydrogenation and subsequent reactions with benzodiazepinedione derivatives. The synthesis begins with compound 3, which undergoes hydrogenation in ethanol using a Pd/C catalyst at 0°C for 5.5 hours to yield intermediate 4 (MW: 290.1211). Further reaction with benzodiazepinedione in anhydrous CH₂Cl₂ produces compound 5 (MW: 298.1651), followed by treatment with 3,4-diphenoxybenzyl bromide to yield the final product, this compound (compound 6, MW: 298.1649) . Characterization via ¹H NMR, ¹³C{¹H} NMR, and mass spectrometry confirms its isotopic purity and structural integrity. This compound is primarily utilized in advanced NMR studies to elucidate reaction mechanisms and structural dynamics due to its ¹⁵N labeling .

Properties

Molecular Formula

C₁₀H₁₈¹⁵NO₃

Molecular Weight

201.25

Synonyms

4-Ccarboxy-​2,​2,​6,​6-​tetramethylpiperidinyl-1-15N-oxy;  Tempacid 15N;  4-Carboxytetramethylpiperidinyl-1-15N-oxyl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Structural Complexity: Tempcarboxylate-15N’s multi-ring organic structure (evidenced by MW ~298) contrasts sharply with simpler inorganic salts like ammonium chloride-15N (MW ~47) and potassium nitrate-15N (MW ~102). This complexity enables its use in detailed NMR analysis of organic reaction pathways .
  • Synthetic Methods: this compound requires precise catalytic hydrogenation and cyclization steps , whereas CAS 1215-59-4 employs cesium carbonate-mediated coupling under high temperatures . Inorganic ¹⁵N compounds like ammonium chloride-15N are synthesized via bulk industrial processes, reflecting their lower cost and broader applicability .

Functional and Analytical Advantages

Role of ¹⁵N Labeling in NMR Studies

This compound’s ¹⁵N labeling allows for enhanced detection of ¹³C–¹⁵N and ¹H–¹⁵N coupling constants via NMR. These couplings provide critical insights into:

  • Molecular Geometry : Spatial arrangement of nitrogen within heterocyclic systems.
  • Reaction Mechanisms: Tracking nitrogen’s role in cyclization, isomerization, and electrophilic interactions . In contrast, inorganic ¹⁵N compounds (e.g., ammonium chloride-15N) lack such coupling complexity, limiting their utility to tracer studies in agriculture or metabolism .
Bioactivity and Solubility
  • Log S (aqueous solubility) : -4.3, indicating moderate hydrophobicity.
  • This compound’s larger size and aromaticity likely reduce solubility compared to smaller organics but enhance stability in organic solvents, making it suitable for synthetic intermediates .

Application-Specific Comparisons

  • Pharmaceutical Research: this compound and CAS 1215-59-4 are both used in drug discovery, but the former’s isotopic labeling enables mechanistic studies unavailable with non-labeled analogs .
  • Agriculture: Inorganic ¹⁵N compounds (e.g., ammonium chloride-15N) dominate due to low cost and ease of tracking nitrogen uptake in soils .
  • Material Science : this compound’s stable isotopic labeling is critical for synthesizing labeled polymers or catalysts, whereas simpler ¹⁵N salts are irrelevant here .

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